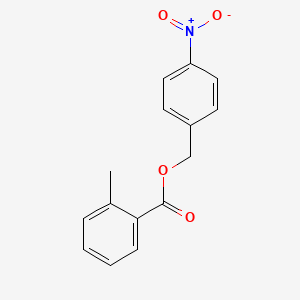![molecular formula C11H16BrN3S B5766052 N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea, also known as DMABT, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has shown promising results in various fields of study, including cancer research, neuroscience, and immunology.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell proliferation and neurotransmitter signaling. N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has also been shown to modulate the activity of immune cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth. N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has also been shown to modulate the activity of neurotransmitters in the brain, leading to the suppression of anxiety and depression. Additionally, N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been shown to modulate the activity of immune cells, leading to the suppression of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a range of applications in various fields of study, making it a versatile compound. However, N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea also has some limitations. It has been shown to have low solubility in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective treatments for cancer, neurological disorders, and autoimmune diseases. Another area of research is to investigate the potential use of N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea in combination with other compounds, which could lead to synergistic effects and improved treatment outcomes. Additionally, research could be conducted to investigate the potential use of N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea in other fields of study, such as microbiology and biotechnology.
Synthesemethoden
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea can be synthesized by reacting 4-bromoaniline with N,N-dimethylethylenediamine in the presence of thiourea. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been extensively used in scientific research due to its diverse range of applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has also been shown to modulate the activity of neurotransmitters in the brain, making it a potential treatment for neurological disorders such as depression and anxiety. Additionally, N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3S/c1-15(2)8-7-13-11(16)14-10-5-3-9(12)4-6-10/h3-6H,7-8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKPJPCOGFFNAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[2-(dimethylamino)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5765989.png)
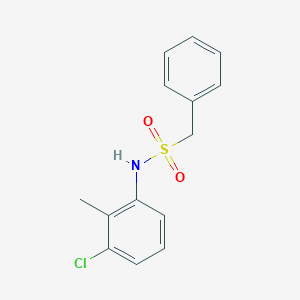
![4-fluorobenzaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5766006.png)
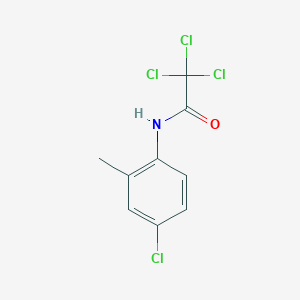
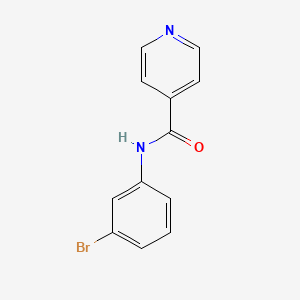
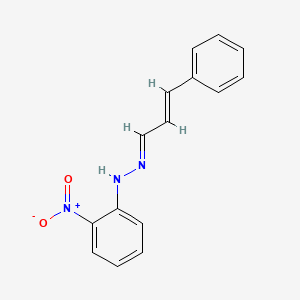
![4-[(2,4-dimethoxy-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5766039.png)
![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5766040.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)
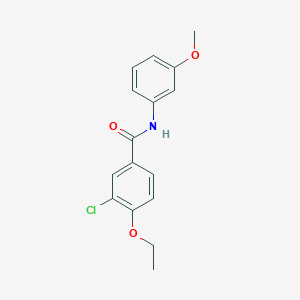
![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)
